Physicochemical Profiling and Analytical Methodologies for 1,3,5-Trichloro-2-propoxybenzene (CAS 1881322-19-5)
Physicochemical Profiling and Analytical Methodologies for 1,3,5-Trichloro-2-propoxybenzene (CAS 1881322-19-5)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction & Core Identity
1,3,5-Trichloro-2-propoxybenzene (CAS 1881322-19-5) is a highly specialized halogenated aromatic ether. Structurally, it is the propylated derivative of 2,4,6-trichlorophenol. In advanced analytical chemistry and drug development, this compound serves as a critical lipophilic building block and a reference standard for the environmental monitoring of chlorophenol derivatization. Commercial synthesis typically yields this compound at a standard purity of ≥ 95%, which is rigorously validated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy[1].
Physicochemical Properties & Causality
Understanding the physicochemical behavior of 1,3,5-trichloro-2-propoxybenzene requires analyzing the interplay between its electron-withdrawing chlorine substituents and the electron-donating propoxy chain. The precursor, , is known to readily undergo substitution reactions such as alkylation to form stable ethers[2]. This etherification fundamentally alters the molecule's interaction with biological and environmental matrices.
| Parameter | Value | Mechanistic Causality / Significance |
| IUPAC Name | 1,3,5-trichloro-2-propoxybenzene | Systematic nomenclature defining the exact substitution pattern. |
| CAS Registry Number | 1881322-19-5 | Unique identifier for chemical inventory and regulatory databases. |
| Molecular Formula | C9H9Cl3O | Dictates the exact mass and the distinct isotopic distribution pattern[1]. |
| Molecular Weight | 239.52 g/mol | Critical parameter for mass spectrometry calibration and stoichiometric calculations[1]. |
| LogP (Predicted) | ~ 4.5 | High lipophilicity resulting from the elimination of the phenol OH and addition of the propyl chain. |
| Hydrogen Bond Donors | 0 | Etherification caps the donor capacity, drastically increasing volatility and membrane permeability. |
| Hydrogen Bond Acceptors | 1 | The ether oxygen remains a weak acceptor, though heavily sterically hindered by ortho-chlorines. |
| Physical State | Low-melting solid / Liquid | Disruption of intermolecular hydrogen bonding lowers the melting point compared to the precursor phenol. |
Self-Validating Synthesis Protocol
The synthesis of 1,3,5-trichloro-2-propoxybenzene is achieved via a base-promoted Williamson ether synthesis. As a Senior Application Scientist, I emphasize that a protocol is only as robust as its validation checkpoints. The following methodology incorporates orthogonal, self-validating steps to ensure absolute structural integrity.
Reagents: (1.0 eq)[3], 1-Bromopropane (1.2 eq), Potassium Carbonate (K 2 CO 3 , 2.0 eq), Anhydrous N,N-Dimethylformamide (DMF).
Step 1: Base-Promoted Deprotonation
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Action: Dissolve 2,4,6-trichlorophenol in anhydrous DMF. Add finely ground K 2 CO 3 and stir at 60°C for 30 minutes.
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Causality: The pKa of the precursor phenol is significantly lowered by the inductive effects of the three chlorine atoms. A mild base like K 2 CO 3 is entirely sufficient for quantitative deprotonation, avoiding the solvent degradation associated with stronger bases.
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Validation Checkpoint 1 (Visual/Chemical): Observe a distinct color shift indicating the formation of the highly delocalized trichlorophenolate anion.
Step 2: Nucleophilic Substitution (S N 2)
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Action: Add 1-bromopropane dropwise. Elevate the temperature to 80°C and stir for 4 hours.
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Causality: The phenolate acts as a potent nucleophile. The use of a primary alkyl halide ensures a clean S N 2 mechanism, bypassing steric hindrance and preventing competing E2 elimination pathways[4].
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Validation Checkpoint 2 (TLC): Spot the reaction mixture against the starting phenol on a silica TLC plate (Hexane:EtOAc 9:1). The product ether will exhibit a significantly higher R f value due to the loss of hydrogen-bonding capacity. Proceed to workup only when the phenol spot is completely depleted.
Step 3: Quenching and Phase Separation
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Action: Quench with distilled water and extract with diethyl ether (3x). Wash the combined organic layers with 0.1 M NaOH, followed by brine.
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Causality: The NaOH wash is a critical purification mechanism. It deprotonates any residual unreacted 2,4,6-trichlorophenol, partitioning it into the aqueous layer and isolating the target ether in the organic phase[3].
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Validation Checkpoint 3 (Mass Balance): Acidify the aqueous NaOH layer with 1M HCl. The precipitation of unreacted phenol allows for the exact quantification of the reaction's conversion rate.
Experimental workflow and self-validation checkpoints for ether synthesis.
Orthogonal Analytical Validation (GC-MS & NMR)
To guarantee the trustworthiness of the synthesized CAS 1881322-19-5 standard, orthogonal analytical validation is mandatory[1].
Gas Chromatography-Mass Spectrometry (GC-MS)
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Mechanistic Fragmentation: Under standard Electron Impact (EI) conditions (70 eV), the molecule exhibits a distinct fragmentation pattern. Primary cleavage occurs at the ether bond, typically resulting in the loss of a propyl radical ([-43 Da]) to yield the highly stable trichlorophenoxy cation base peak.
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Isotopic Signature (The 27:27:9:1 Rule): The presence of three chlorine atoms provides a mathematically rigorous self-validation metric. The natural abundance of 35 Cl and 37 Cl generates an M, M+2, M+4, M+6 molecular ion cluster with a strict intensity ratio of approximately 27:27:9:1. Any deviation from this isotopic envelope immediately flags isobaric interference or co-elution.
Nuclear Magnetic Resonance ( 1 H & 13 C NMR)
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Symmetry and Spin Systems: The C2v symmetry of the 1,3,5-trichloro-2-propoxybenzene core simplifies the spectra, providing a built-in logical check. In 1 H NMR, the two aromatic protons (positions 4 and 6) are chemically equivalent, appearing as a sharp singlet at ~ δ 7.3 ppm. The propoxy chain exhibits a classic A3M2X2 spin system: a triplet near δ 4.0 ppm (O-CH 2 ), a multiplet at δ 1.8 ppm (CH 2 ), and a triplet at δ 1.0 ppm (CH 3 ). An integration ratio of 2:2:2:3 strictly validates the structural integrity.
Logical relationships in the orthogonal spectral validation of the synthesized ether.
Applications in Advanced Analytics
In the realm of environmental monitoring and pharmacokinetics, 1,3,5-trichloro-2-propoxybenzene is frequently utilized as an internal standard. Because highly polar chlorophenols exhibit poor peak shapes and tailing in gas chromatography, they are routinely derivatized into alkyl ethers (like propoxy or methoxy derivatives) to enhance volatility and analytical resolution[4]. Having a highly pure, pre-synthesized standard of the propylated derivative allows analytical chemists to accurately calibrate their instruments and quantify derivatization efficiency in complex biological or soil matrices.
References
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"2,4,6-Trichlorophenol (CID 6914) - PubChem Compound Summary" . Source: National Center for Biotechnology Information (PubChem). URL: [Link]
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"Development of an Immunochemical Technique for the Analysis of Trichlorophenols Using Theoretical Models" . Source: Analytical Chemistry (ACS Publications). URL: [Link]
